molecular formula C3H5BrO B142927 Epibromohydrin CAS No. 3132-64-7

Epibromohydrin

Cat. No. B142927
CAS RN: 3132-64-7
M. Wt: 136.98 g/mol
InChI Key: GKIPXFAANLTWBM-UHFFFAOYSA-N
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Description

Epibromohydrin is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by its ability to undergo cyclization reactions with different nucleophiles, leading to the formation of a diverse range of cyclic structures.

Synthesis Analysis

The synthesis of heterocyclic compounds using epibromohydrin has been demonstrated through one-pot cyclization reactions. For instance, dilithiated oximes react with epibromohydrin to form 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines, which can further undergo Beckmann rearrangement to yield 5-bromomethyl-2-iminotetrahydrofurans . Similarly, the reaction of amide dianions with epibromohydrin leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones, showcasing the versatility of epibromohydrin in synthesizing nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of epibromohydrin allows it to participate in various chemical reactions due to the presence of a reactive bromine atom and an epoxide ring. This structure is pivotal in the synthesis of functionalized cyclic carbonates, where epibromohydrin reacts with carbon dioxide and nucleophiles like phenols or carboxylic acids .

Chemical Reactions Analysis

Epibromohydrin is involved in a range of chemical reactions, including cyclizations and crosslinking processes. The synthesis of cyclic carbonates from epibromohydrin, CO2, and phenols is catalyzed by ionic liquids, demonstrating the compound's reactivity with carbon dioxide . Additionally, poly(epibromohydrin) can be chemically modified to undergo crosslinking, forming thermostable polymers with varying degrees of substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of epibromohydrin-derived compounds are influenced by the nature of the reactions they undergo. For example, the crosslinking of modified poly(epibromohydrin) leads to polymers with different thermal properties, which depend on the crosslinking density . The selective formation of tetrahydrofuran derivatives from the reaction of acetoacetic ester dianions with epibromohydrin derivatives can be controlled by additives like LiClO4, indicating the impact of reaction conditions on the properties of the resulting compounds .

Scientific Research Applications

1. Environmental Remediation

Epibromohydrin has been utilized in the synthesis of novel crosslinked polyamine resins, demonstrating effectiveness in removing pollutants like Methyl orange and Eriochrome Black T from aqueous solutions. The extensive characterization of these resins through various analytical methods has shown their potential in environmental cleanup applications (Manzar et al., 2019).

2. Drug Delivery and Gene Therapy

In the field of medical research, electroporation, a process that can involve epibromohydrin, has been explored for delivering DNA-based vaccines and immunotherapeutics. This technique, used for DNA transfer in cells, has shown promise in enhancing gene therapy applications, including clinical trials (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).

3. Chemical Synthesis and Pharmaceuticals

Epibromohydrin has been involved in the synthesis of various chemical compounds. For example, its reaction with carbazoles has led to the production of symmetrical carbazole conjugates, which hold potential as neuroprotective and mitoprotective agents (Sokolov et al., 2016).

4. Polymer Chemistry

In polymer chemistry, epibromohydrin has been used to chemically modify polymers like poly(epibromohydrin) to create new materials with enhanced properties and applications. This modification process involves complex chemical reactions and has led to the development of thermostable polymers (Prieto, Galià, & Cádiz, 1998).

5. Green Chemistry Applications

Epibromohydrin's reaction with dianions of acetoacetic esters highlights its role in green chemistry, leading to the novel synthesis of tetrahydrofuran and tetrahydropyran derivatives. This demonstrates epibromohydrin's utility in creating environmentally friendly chemical processes and products (Nakada, Iwata, & Takano, 1999).

Safety And Hazards

Epibromohydrin is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Carc. 2, Eye Dam. 1, Flam. Liq. 3, Skin Corr. 1B, Skin Sens. 1, STOT SE 3 . It is toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is also a strong skin irritant .

Future Directions

Epibromohydrin has been used to construct a new hybrid nanocatalyst for the green one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles through alkyne–azide cycloaddition in water . This represents a promising direction for future research and applications of Epibromohydrin.

properties

IUPAC Name

2-(bromomethyl)oxirane
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InChI

InChI=1S/C3H5BrO/c4-1-3-2-5-3/h3H,1-2H2
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InChI Key

GKIPXFAANLTWBM-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CBr
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Molecular Formula

C3H5BrO
Record name EPIBROMOHYDRIN
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Related CAS

27815-35-6
Record name Oxirane, 2-(bromomethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID5025237
Record name Epibromohydrin
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Molecular Weight

136.98 g/mol
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Physical Description

Epibromohydrin appears as a colorless volatile liquid. Flash point 22 °F. Slightly soluble in water and denser than water. Toxic by inhalation and ingestion. A strong skin irritant. Used to make rubber., Colorless liquid; [CAMEO] Clear yellow liquid; [NTP]
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Boiling Point

273 to 277 °F at 760 mmHg (NTP, 1992), 137 °C
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Flash Point

133 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ether, benzene, chloroform and ethanol
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Density

1.601 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.615 g/cu cm at 14 °C
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Vapor Pressure

9.9 [mmHg]
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Product Name

Epibromohydrin

Color/Form

Liquid

CAS RN

3132-64-7
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Record name 2-(Bromomethyl)oxirane
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Melting Point

-40 °F (NTP, 1992), -40 °C
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Synthesis routes and methods I

Procedure details

In a 500-ml flask, 65 g of 2,3-dibromopropyl acetate (0.25 mole), 10 ml of water, 100 ml of methanol and 44 g of 50 percent sodium hydroxide (0.55 mole) are mixed giving an exothermic reaction. The mixture is then stirred at 60° C.-65° C. for 5 hours and allowed to cool. To this mixture is added 200 ml of water but no phasing occurs. The water phase is extracted twice with 150-ml portions of methylene chloride and these layers dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of the 2,3-dibromopropyl acetate with a 38 percent yield of epibromohydrin.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

Into a 500-ml flask are placed 36 g of bis(allyl carbonate (0.25 mole) and 100 ml of methanol. This mixture is stirred and cooled in an ice water bath while 80 g of bromine (0.5 mole) is added dropwise. When this reaction is complete, 11 ml of water is added and the mixture stirred while 44 g of a 50 percent aqueous solution of sodium hydroxide (0.55 mole) is added at such a rate so as to maintain reaction temperatures below 55° C. The mixture is then heated to 60° C. for 4 hours and allowed to cool. To this mixture is added 250 ml of water and the resulting water phase is extracted twice with 150-ml portions of methylene chloride. The products are combined and dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of carbonate and 54 percent yield of epibromohydrin. No detectable dibromopropene appeared to be formed.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.55 mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Yield
54%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Epibromohydrin
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Epibromohydrin
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Epibromohydrin
Reactant of Route 4
Reactant of Route 4
Epibromohydrin
Reactant of Route 5
Epibromohydrin
Reactant of Route 6
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Epibromohydrin

Citations

For This Compound
2,010
Citations
CE Castro, EW Bartnicki - Biochemistry, 1968 - ACS Publications
… In the presence of chloride ion, epibromohydrin is … the epibromohydrin peakreached a maximum in 15 min. Reaction was stopped by the addition of 4 ml of nonlabeled epibromohydrin. …
Number of citations: 109 pubs.acs.org
MS Manzar, A Waheed, IW Qazi, NI Blaisi… - Journal of the Taiwan …, 2019 - Elsevier
A novel epibromohydrin modified crosslinked polyamine resin (EBPAR) was synthesized for highly efficient removal of Methyl orange (MO) and Eriochrome Black T (EBT) from aqueous …
Number of citations: 60 www.sciencedirect.com
GN Merrill - Journal of physical organic chemistry, 2007 - Wiley Online Library
Ab initio molecular orbital calculations were carried out on epibromohydrin (EBH) and epichlorohydrin (ECH) in an attempt to elucidate their reactivity with respect to a hard nucleophile, …
Number of citations: 11 onlinelibrary.wiley.com
R Jahanshahi, B Akhlaghinia - New Journal of Chemistry, 2017 - pubs.rsc.org
… SBA-15 (I) (1.5 g) was incorporated with pure epibromohydrin (10 mL) at 60 C with vigorous stirring… of epibromohydrin had been removed and then dried at 40 C under vacuum for 10 h. …
Number of citations: 36 pubs.rsc.org
TT Dang, U Albrecht, K Gerwien… - The Journal of …, 2006 - ACS Publications
The one-pot cyclization of dilithiated oximes with epibromohydrin provided a convenient and regioselective approach to 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines. The reaction of …
Number of citations: 28 pubs.acs.org
F Xue, J Gao, L Zhang, H Li, H Huang - Catalysis Letters, 2018 - Springer
… The resulting ECH and epibromohydrin catalyzed by HheA and HheC was almost racemic, … and with aliphatic chains such as ECH and epibromohydrin. For all tested substrates, except …
Number of citations: 8 link.springer.com
TN Kuren'gina, LV Alferova, VA Kropachev - Polymer Science USSR, 1969 - Elsevier
POLYMERS containing functional groups present a variety of possibilities for the modification of their physical and chemical properties. The aim of the work reported here was to …
Number of citations: 1 www.sciencedirect.com
ES Shields, GN Merrill - Journal of Physical Organic Chemistry, 2007 - Wiley Online Library
Ab initio molecular orbital calculations have been carried out upon epichlorohydrin and epibromohydrin at the Hartree–Fock (HF) and Møller–Plesset (MP2) levels of theory to explore …
Number of citations: 13 onlinelibrary.wiley.com
R Gingell, PW Beatty, HR Mitschke, RL Mueller… - Xenobiotica, 1987 - Taylor & Francis
… (1979) indicated that epichlorohydrin, or (less likely) epibromohydrin, was a major metabolic intermediate which could react with glutathione ultimately to form the reported urinary …
Number of citations: 22 www.tandfonline.com
CJ Wurrey, R Krishnamoorthi, S Pechsiri… - Journal of Raman …, 1982 - Wiley Online Library
Infrared and Raman spectra of (bromomethyl)cyclopropane and epibromohydrin have been recorded. Reversible spectral changes which accompany changes in temperature indicate …

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